molecular formula C26H25N3O5S B15025764 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025764
M. Wt: 491.6 g/mol
InChI Key: XTJLMUGDUVSMDQ-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-c]pyrrole-3,9-dione core, substituted with a 3-methoxy-4-(3-methylbutoxy)phenyl group at position 1 and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 2. Its structural complexity arises from the fusion of a benzopyran ring with a pyrrole-dione system, combined with heterocyclic and alkoxy substituents. Such derivatives are often explored for their biological activities, particularly antimicrobial and enzyme-inhibitory properties, as seen in structurally related compounds .

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H25N3O5S/c1-14(2)11-12-33-19-10-9-16(13-20(19)32-4)22-21-23(30)17-7-5-6-8-18(17)34-24(21)25(31)29(22)26-28-27-15(3)35-26/h5-10,13-14,22H,11-12H2,1-4H3

InChI Key

XTJLMUGDUVSMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OCCC(C)C)OC

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Protocol

Key reagents :

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 )
  • Substituted benzaldehyde (e.g., 3-methoxy-4-(3-methylbutoxy)benzaldehyde) (2 )
  • Primary amine (e.g., ammonia or alkyl amines) (3 )

Procedure :

  • Condensation : Mix 1 , 2 , and 3 in dry ethanol (10–15 mL per 0.01 mol of 1 ) at 40°C for 15–20 minutes.
  • Cyclization : Add acetic acid (1 mL) and reflux at 80°C for 20 hours.
  • Work-up : Cool, filter precipitates, and recrystallize from ethanol.

Optimization :

  • Yields improve with 1:1:1 molar ratios and acid catalysis (e.g., acetic acid).
  • Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (72–94%).

Characterization :

  • 1H NMR (DMSO-d6): δ 6.83–8.32 ppm (aromatic protons), δ 3.46–4.26 ppm (methylene groups).
  • IR : 1715 cm⁻¹ (C=O stretch), 1656 cm⁻¹ (conjugated carbonyl).

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-yl Substituent

The 5-methyl-1,3,4-thiadiazole ring is synthesized separately and coupled to the core.

Thiosemicarbazide Cyclization

Reagents :

  • Thiosemicarbazide (4 )
  • Acetyl chloride (5 )

Procedure :

  • React 4 with 5 in glacial acetic acid (15 mL) under reflux (170°C, 45 minutes).
  • Isolate the product via filtration and recrystallize from acetonitrile.

Yield : 50–60%.
Mechanism : Cyclodehydration forms the thiadiazole ring via elimination of H2O.

Coupling of Substituents to the Core

Nucleophilic Aromatic Substitution

Reagents :

  • Chromeno-pyrrole-dione core (6 )
  • 5-Methyl-1,3,4-thiadiazole-2-thiol (7 )

Procedure :

  • Dissolve 6 and 7 in tetrahydrofuran (THF, 8 L per 0.01 mol).
  • Add Lawesson’s reagent (2.47 mol) and pyridine (400 mL).
  • Heat at 50–55°C overnight.
  • Purify via column chromatography (CH2Cl2/MeOH).

Yield : 80–90%.

Mitsunobu Reaction for Ether Linkage

Reagents :

  • 3-Methoxy-4-hydroxybenzaldehyde (8 )
  • 3-Methylbutanol (9 )

Procedure :

  • React 8 with 9 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF.
  • Reflux for 12 hours to form 3-methoxy-4-(3-methylbutoxy)benzaldehyde (10 ).

Yield : 85–92%.

Final Assembly and Purification

Stepwise synthesis (Figure 2):

  • Core formation : Synthesize chromeno-pyrrole-dione via MCR.
  • Thiadiazole coupling : Attach 5-methyl-1,3,4-thiadiazol-2-yl via nucleophilic substitution.
  • Etherification : Introduce 3-methoxy-4-(3-methylbutoxy)phenyl via Mitsunobu reaction.

Purification :

  • Crystallization : Use ethanol or acetonitrile for high-purity isolates (>95% by HPLC).
  • Chromatography : Silica gel with CH2Cl2/MeOH (9:1) for intermediates.

Analytical Data and Validation

Spectroscopic Characterization :

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 1.02 (d, 6H, CH(CH3)2), δ 3.85 (s, 3H, OCH3), δ 6.75–7.89 (m, aromatic protons).
  • 13C NMR : δ 168.9 (C=O), δ 162.1 (thiadiazole C-2), δ 55.2 (OCH3).
  • HRMS : m/z 519.6 [M+H]+ (calculated for C28H29N3O5S).

X-ray Crystallography : Confirms planar chromeno-pyrrole-dione core and substituent orientation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
MCR + Cyclization 72–94 >95 20 Scalable, one-pot synthesis
Microwave-Assisted 80–90 >98 4 Rapid, energy-efficient
Thiosemicarbazide 50–60 90 2 High regioselectivity

Challenges and Optimization Opportunities

  • Stereochemical control : Racemization observed during Mitsunobu reactions; use chiral catalysts to improve enantioselectivity.
  • Solvent toxicity : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound could serve as a lead molecule for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Its properties might be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing the chromeno-pyrrole-dione scaffold or heterocyclic substituents.

Compound Name / ID Core Structure Substituents at Position 1 Substituents at Position 2 Biological Activity (Hypothesized/Reported)
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 3-Methoxy-4-(3-methylbutoxy)phenyl 5-Methyl-1,3,4-thiadiazol-2-yl Antimicrobial (inferred from thiadiazole data)
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-3,9-dione 4-Ethoxy-3-methoxyphenyl 4,5-Dimethyl-1,3-thiazol-2-yl Not explicitly reported, but thiazole derivatives often show antimicrobial activity
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives Pyridine-carbonitrile-thione Aryl groups (e.g., furyl, chlorophenyl) Thioxo groups Antimicrobial activity confirmed

Analysis of Substituent Effects

Position 1 Substituents: The 3-methylbutoxy group in the target compound increases lipophilicity compared to the ethoxy group in the analog from . This may enhance membrane permeability and bioavailability .

Position 2 Heterocycles: The 1,3,4-thiadiazole ring in the target compound differs from the thiazole ring in ’s analog. Thiadiazoles are known for stronger hydrogen-bonding capabilities due to additional nitrogen atoms, which could improve target binding . 5-Methyl substitution on the thiadiazole may reduce steric hindrance compared to bulkier groups, favoring receptor interactions .

Biological Activity :

  • While direct data for the target compound are unavailable, thiadiazole-containing analogs (e.g., bis-thioxo pyridines in ) exhibit confirmed antimicrobial activity. The thiadiazole moiety likely enhances this effect via improved enzyme inhibition .

Research Findings and Hypotheses

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step heterocyclic coupling, as seen in and . For example, thiosemicarbazone formation () or α,β-unsaturated ketone intermediates () could be relevant.
  • Antimicrobial Potential: Thiadiazole derivatives disrupt microbial enzymes (e.g., dihydrofolate reductase) by mimicking pterin substrates. The target compound’s thiadiazole group may act similarly .
  • Physicochemical Properties : The 3-methylbutoxy chain likely increases logP compared to shorter alkoxy chains, suggesting better absorption but possible solubility limitations .

Q & A

Q. What are the common synthetic routes for synthesizing the compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Cyclocondensation : Refluxing intermediates (e.g., thioureas) in acidic media (e.g., phosphorous oxychloride) to form fused rings .
  • Alkylation : Introducing substituents via benzyl chlorides or chloroacetamides under controlled temperatures (60–80°C) .
  • Hydrolysis : Selective removal of protective groups (e.g., chlorine atoms) using aqueous NaOH .

Q. Optimization Strategies :

  • Apply statistical experimental design (e.g., factorial designs) to identify critical variables (temperature, solvent ratios) and minimize trial-and-error .
  • Monitor reaction progress via HPLC to adjust stoichiometry in real time .

Q. Table 1: Example Reaction Conditions and Yields

StepReagent/ConditionYield (%)Reference
CyclocondensationPOCl₃, reflux, 2 h65–78
AlkylationBenzyl chloride, 70°C, 4 h72
Hydrolysis10% NaOH, RT, 1 h85

Q. What spectroscopic techniques are most effective for characterizing the compound, and how can data interpretation challenges be addressed?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons and confirm substituent positions. Overlapping signals in the δ 6.5–8.5 ppm range can be addressed by 2D-COSY or HSQC .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups. Compare with computed spectra for validation .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. Challenges :

  • Solvent interference : Use deuterated solvents (e.g., DMSO-d₆) to avoid signal contamination.
  • Dynamic proton exchange : Conduct variable-temperature NMR to stabilize labile protons .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., ICReDD’s approach) optimize the synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization steps .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents (e.g., DMF vs. ethanol) and catalysts .
  • Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .

Q. Table 2: Computational vs. Experimental Reaction Parameters

ParameterComputational PredictionExperimental ResultDeviation
Cyclization ΔG‡28.5 kcal/mol30.1 kcal/mol+5.6%
Optimal SolventEthanolEthanol0%

Q. What strategies resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?

Methodological Answer:

  • Validation Assays : Compare docking scores (e.g., against 14-α-demethylase lanosterol, PDB:3LD6 ) with in vitro antifungal activity (e.g., MIC values). Discrepancies may arise from:
    • Protein Flexibility : Use molecular dynamics (MD) simulations to account for conformational changes .
    • Solvent Effects : Include explicit water molecules in docking models to improve binding affinity predictions .
  • Dose-Response Studies : Establish EC₅₀ curves to validate computational IC₅₀ estimates .

Q. How can AI-driven simulation tools (e.g., COMSOL Multiphysics) enhance understanding of the compound’s physicochemical properties?

Methodological Answer:

  • Diffusion Modeling : Simulate membrane permeability using Fick’s law parameters derived from logP and polar surface area .
  • Reactor Design : Optimize batch reactor conditions (mixing rates, temperature gradients) via AI-generated meshes .
  • Smart Laboratories : Implement autonomous systems for real-time adjustment of synthesis parameters (e.g., pH, pressure) .

Q. Table 3: AI-Predicted vs. Experimental Solubility

SolventAI-Predicted Solubility (mg/mL)Experimental Solubility (mg/mL)
DMSO12.411.9
Water0.030.02

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